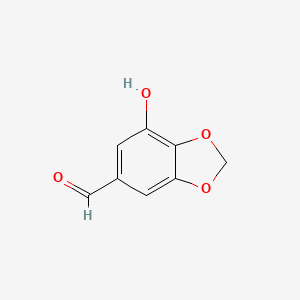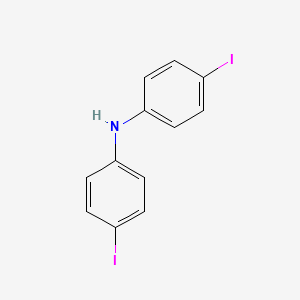
3-オキソポモリック酸
概要
説明
3-Oxopomolic acid is an organic compound with the chemical formula C30H46O4. It is a triterpenoid that is known for its significant biological activities. This compound is a white crystalline solid with a characteristic odor resembling that of apples or yogurt .
科学的研究の応用
3-Oxopomolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various triterpenoid derivatives.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Target of Action
It’s known that 3-oxopomolic acid is a triterpenoid , a class of compounds that often interact with a variety of cellular targets, including enzymes and receptors.
Mode of Action
It’s known that triterpenoids, like 3-oxopomolic acid, often exert their effects by binding to specific cellular targets and modulating their activity .
Biochemical Pathways
Triterpenoids are known to influence a variety of biochemical pathways, often related to inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
It’s known that 3-oxopomolic acid is soluble in water and some organic solvents , which may influence its bioavailability.
Result of Action
It’s known that 3-oxopomolic acid inhibits adipogenesis, or the process of fat cell differentiation, in 3t3-l1 cells . This suggests that 3-Oxopomolic acid may have potential applications in the treatment of obesity or other conditions related to fat metabolism.
Action Environment
It’s known that 3-oxopomolic acid is stable at room temperature , suggesting that it may be relatively resistant to degradation under normal storage conditions.
生化学分析
Biochemical Properties
It is known that it is a type of triterpenoid , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
It has been found to have potent anti-adipogenesis activity . This suggests that 3-Oxopomolic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that it is stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
As a type of triterpenoid , it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its solubility in water and some organic solvents , it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopomolic acid typically involves the oxidation of pomolic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: Industrial production of 3-Oxopomolic acid may involve the extraction of pomolic acid from natural sources such as the roots of Aruncus sylvester, followed by chemical oxidation. The extraction process involves solvent extraction techniques, and the subsequent oxidation is carried out in large-scale reactors to ensure efficiency and yield .
化学反応の分析
Types of Reactions: 3-Oxopomolic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 3-Oxopomolic acid back to pomolic acid or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, and bases under appropriate conditions.
Major Products:
Oxidation: More oxidized triterpenoids.
Reduction: Pomolic acid.
Substitution: Esters, ethers, and other substituted derivatives.
類似化合物との比較
Pomolic Acid: The parent compound from which 3-Oxopomolic acid is derived.
Ursolic Acid: Another triterpenoid with similar biological activities.
Corosolic Acid: Known for its anti-diabetic properties.
Comparison:
特性
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSQSVDAUIWJH-OOPGADJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317909 | |
| Record name | Pomonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13849-90-6 | |
| Record name | Pomonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















